7,7'-DIMETHOXY-2,2',3,3'-TETRAHYDRO-4,4'-SPIROBI[[1]BENZOPYRAN]-2,2'-DIONE
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Overview
Description
7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione is a complex organic compound known for its unique structural properties It is characterized by the presence of two methoxy groups and a spiro linkage between two benzopyran units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of appropriate precursors under controlled conditions to form the spiro linkage. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione include:
- 7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]
- 4,4’-Dimethoxy-3,3’-spirobi[1,2-dihydroindene]
- 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isquinoline-4,4’-pyran]-1-carboxamide .
Uniqueness
What sets 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
7,7'-dimethoxy-4,4'-spirobi[3H-chromene]-2,2'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-11-3-5-13-15(7-11)24-17(20)9-19(13)10-18(21)25-16-8-12(23-2)4-6-14(16)19/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSDADWLZWBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC(=O)O2)CC(=O)OC4=C3C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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